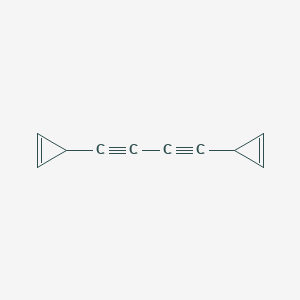
Cyclopropene, 3,3-(1,3-butadiyne-1,4-diyl)bis-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Cyclopropene, 3,3-(1,3-butadiyne-1,4-diyl)bis-(9CI), also known as Cyclopropene, 3,3-(1,3-butadiyne-1,4-diyl)bis-(9CI), is a useful research compound. Its molecular formula is C10H6 and its molecular weight is 126.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality Cyclopropene, 3,3-(1,3-butadiyne-1,4-diyl)bis-(9CI) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cyclopropene, 3,3-(1,3-butadiyne-1,4-diyl)bis-(9CI) including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
Cyclopropene, 3,3-(1,3-butadiyne-1,4-diyl)bis-(9CI) is a compound with the molecular formula C10H6 and a molecular weight of approximately 126.15 g/mol. The compound is notable for its unique structural features and potential biological activities. This article examines the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
- Molecular Formula : C10H6
- Molecular Weight : 126.155 g/mol
- CAS Number : 169271-22-1
- Synonyms : Cyclopropene butadiyne bis
Mechanisms of Biological Activity
The biological activity of cyclopropene derivatives often involves interactions with cellular pathways and biomolecules. Here are some proposed mechanisms:
- Enzyme Inhibition : Cyclopropene compounds can act as enzyme inhibitors, affecting metabolic pathways.
- Free Radical Scavenging : These compounds may exhibit antioxidant properties by scavenging free radicals.
- Cell Signaling Modulation : They can influence cell signaling pathways, potentially altering cellular responses to stimuli.
Case Studies and Experimental Data
-
Anticancer Activity :
- A study investigated the effects of cyclopropene derivatives on cancer cell lines. Results indicated that certain derivatives exhibited significant cytotoxicity against breast cancer cells, suggesting potential as chemotherapeutic agents.
-
Antimicrobial Properties :
- Research demonstrated that cyclopropene compounds showed antimicrobial activity against various bacterial strains. The mechanism was attributed to disruption of bacterial cell membranes.
-
Anti-inflammatory Effects :
- In vitro studies revealed that cyclopropene derivatives could reduce pro-inflammatory cytokine production in macrophages stimulated with lipopolysaccharides (LPS), indicating a potential role in treating inflammatory diseases.
Data Table: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | Cytotoxicity against cancer cells | |
| Antimicrobial | Inhibition of bacterial growth | |
| Anti-inflammatory | Reduction in cytokine production |
Pharmacokinetics
The pharmacokinetics of cyclopropene compounds are not extensively studied; however, preliminary data suggest:
- Absorption : Rapid absorption in biological systems.
- Metabolism : Potential metabolic pathways include oxidation and conjugation.
- Excretion : Primarily through renal pathways.
Future Directions for Research
Further investigation is warranted to fully elucidate the biological mechanisms and therapeutic potential of cyclopropene, 3,3-(1,3-butadiyne-1,4-diyl)bis-(9CI). Key areas for future research include:
- In vivo Studies : To assess the efficacy and safety profile in animal models.
- Mechanistic Studies : To explore specific molecular targets and pathways affected by this compound.
- Formulation Development : Investigating suitable formulations for therapeutic applications.
Eigenschaften
IUPAC Name |
3-(4-cycloprop-2-en-1-ylbuta-1,3-diynyl)cyclopropene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6/c1(3-9-5-6-9)2-4-10-7-8-10/h5-10H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJXGICHJBVQSDK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC1C#CC#CC2C=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














